9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid
Overview
Description
9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid is a molecular entity focused on ‘small’ chemical compounds . It is also known as a heterocyclic fatty acid . This compound has been found in the feces of the Mus musculus species .
Molecular Structure Analysis
The molecular formula of this compound is C20H34O3 . Its InChI representation isInChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22)
. The SMILES representation is C(CC)CCC1=C(C)C(C)=C(CCCCCCCC(=O)O)O1
. Physical And Chemical Properties Analysis
The exact mass of this compound is 322.250795 . It has 23 heavy atoms, 1 ring, and 1 aromatic ring . It has 13 rotatable bonds . Its Van der Waals molecular volume is 349.75 . Its topological polar surface area is 50.44 . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . Its logP is 5.99 . Its molar refractivity is 95.07 .Scientific Research Applications
Peroxidase Inhibitory Activity 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid has been identified as a compound with inhibitory activity on horseradish peroxidase. This inhibition is competitive in nature and depends on both the furan heterocycle and a polar side chain present in the compound (Fuchs & Spiteller, 1999).
Antioxidant Properties in Food This compound, as a member of furan fatty acids (FuFAs), exhibits antioxidant properties in various foods. It has been found in edible and meadow fungi, with unique profiles and quantities varying across different species (Müller et al., 2022).
Synthetic Applications A novel synthesis route for naturally occurring furan fatty acids, including 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid, has been developed. This route is particularly notable for its emphasis on labeling with carbon-14, suggesting applications in tracer and labeling studies (Rahn et al., 1981).
Isolation from Natural Sources Efficient protocols have been developed for the isolation of this compound from natural sources, such as Hevea brasiliensis latex. This involves the use of countercurrent chromatography techniques, highlighting the compound's potential in biochemical and pharmacological research (Englert et al., 2016).
Role in Lipid Oxidation Reactions The compound has been studied in the context of lipid oxidation reactions in enriched ω-3 fish oil. Its presence was found to influence the degradation kinetics of long-chain ω-3 polyunsaturated fatty acids and tocopherols, suggesting its importance in understanding lipid oxidation in biological systems (Buscato et al., 2020).
properties
IUPAC Name |
9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNZKBPHAMNUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553385 | |
Record name | 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid | |
CAS RN |
57818-40-3 | |
Record name | 9-(3,4-Dimethyl-5-pentfuran-2-yl)nonanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57818-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethyl-5-pentyl-2-furannonanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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